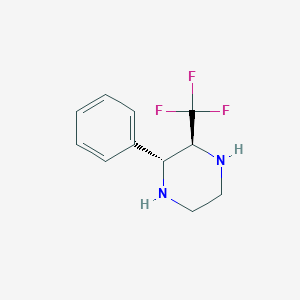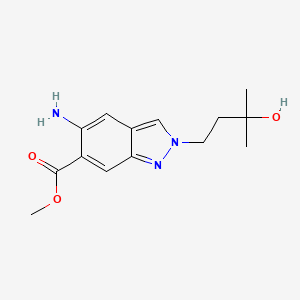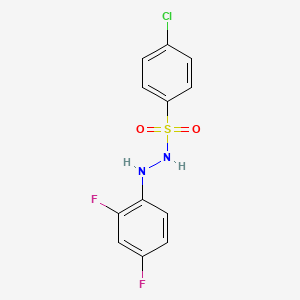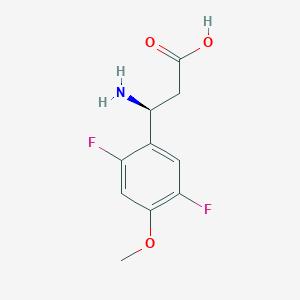
(2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine: is a chiral piperazine derivative characterized by the presence of a phenyl group and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine typically involves the reaction of a suitable piperazine precursor with a trifluoromethylating agent and a phenylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the phenyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low to moderate temperatures.
Substitution: Halogenating agents, nucleophiles; conditions: solvents like dichloromethane, catalysts such as palladium or copper complexes.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine is used as a building block in the synthesis of complex organic molecules and pharmaceuticals
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to investigate the effects of trifluoromethyl and phenyl groups on biological activity.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a ligand for various receptors and enzymes. It is investigated for its potential use in the treatment of neurological disorders, cancer, and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, polymers, and specialty chemicals. Its unique chemical properties make it valuable in the formulation of products with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine involves its interaction with specific molecular targets such as receptors, enzymes, or ion channels. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The phenyl group contributes to the compound’s binding affinity and specificity towards its targets. The compound may modulate the activity of its targets through various pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
- (2R,3S)-2-Phenyl-3-(methyl)piperazine
- (2R,3S)-2-Phenyl-3-(ethyl)piperazine
- (2R,3S)-2-Phenyl-3-(fluoromethyl)piperazine
Comparison: Compared to its analogs, (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine exhibits unique properties due to the presence of the trifluoromethyl group. This group enhances the compound’s metabolic stability, lipophilicity, and binding affinity towards biological targets. These properties make it a valuable compound in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C11H13F3N2 |
|---|---|
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
(2R,3S)-2-phenyl-3-(trifluoromethyl)piperazine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-9(15-6-7-16-10)8-4-2-1-3-5-8/h1-5,9-10,15-16H,6-7H2/t9-,10+/m1/s1 |
Clave InChI |
PPEANHHBJZXYNL-ZJUUUORDSA-N |
SMILES isomérico |
C1CN[C@@H]([C@H](N1)C2=CC=CC=C2)C(F)(F)F |
SMILES canónico |
C1CNC(C(N1)C2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038868.png)

![Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate](/img/structure/B13038875.png)
![1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13038879.png)
![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylicacid](/img/structure/B13038881.png)


![(1R,3aS,3bR,9aR,9bR,11aR)-9b-fluoro-1,10-dihydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B13038903.png)
![(1R,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038911.png)


